An In-Depth Technical Guide to the Molecular Structure of 1,4-Diazepan-5-one
An In-Depth Technical Guide to the Molecular Structure of 1,4-Diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 1,4-Diazepan-5-one, a key heterocyclic scaffold in medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, and the common signaling pathway through which its derivatives exert their biological effects.
Core Molecular Structure and Properties
1,4-Diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5.[1][2] Its core structure is the foundation for a broad class of pharmacologically active molecules, most notably the benzodiazepines. The presence of both amide and amine functionalities within the ring system makes it a versatile building block for chemical synthesis.
The molecular formula of 1,4-Diazepan-5-one is C₅H₁₀N₂O, and it has a molecular weight of 114.148 g/mol .[1][2]
Table 1: Physicochemical Properties of 1,4-Diazepan-5-one
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [1][2] |
| Molecular Weight | 114.148 g/mol | [1][2] |
| IUPAC Name | 1,4-diazepan-5-one | |
| CAS Number | 34376-54-0 | [2] |
Crystallographic studies of 1,4-Diazepan-5-one derivatives, such as 1-benzyl-1,4-diazepan-5-one, reveal that the seven-membered ring typically adopts a chair-like conformation.[3] This conformation is crucial for the molecule's interaction with biological targets. Intermolecular hydrogen bonding, particularly N-H⋯O interactions between the amide proton and the carbonyl oxygen of neighboring molecules, is a common feature in the crystal structures of these compounds, often leading to the formation of dimers.
Spectroscopic Data
Table 2: Spectroscopic Data for Diazepam (a 1,4-Diazepan-5-one derivative)
| Spectroscopic Technique | Key Observations | Reference |
| ¹H NMR | Signals corresponding to aromatic protons, methylene protons of the diazepine ring, and the N-methyl group. | [4] |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the diazepine ring. | [5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching (amide), C=N stretching, and aromatic C-H stretching.[6] | [6][7] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns.[8][9][10] | [8][9][10] |
Experimental Protocols
The synthesis of the 1,4-diazepan-5-one core can be achieved through various synthetic routes. A common approach involves the cyclization of an N-substituted ethylenediamine with a suitable three-carbon electrophile. The following is a general protocol adapted from the synthesis of related derivatives.[11][12]
General Synthesis of 1,4-Diazepan-5-one Derivatives
Objective: To synthesize the 1,4-diazepan-5-one ring system.
Materials:
-
N-substituted ethylenediamine
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An appropriate acrylic acid ester or a related three-carbon synthon
-
A suitable solvent (e.g., methanol, ethanol)
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A base or acid catalyst (depending on the specific reaction)
Procedure:
-
Dissolve the N-substituted ethylenediamine in the chosen solvent.
-
Add the acrylic acid ester to the solution.
-
The reaction mixture is then heated under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified using column chromatography or recrystallization to yield the desired 1,4-diazepan-5-one derivative.
Biological Activity and Signaling Pathway
Derivatives of 1,4-Diazepan-5-one, particularly the benzodiazepines, are well-known for their wide range of biological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[13][14][15] These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A (GABAA) receptor in the central nervous system.[16][17]
GABA is the primary inhibitory neurotransmitter in the brain.[16] When GABA binds to the GABAA receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron.[16][17] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site.[16][17] This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound.[17] This leads to a greater influx of chloride ions and a more pronounced inhibitory effect.
Below is a diagram illustrating the GABAA receptor signaling pathway and the modulatory role of benzodiazepines.
Caption: GABAergic signaling and benzodiazepine modulation.
This diagram illustrates the synthesis and release of GABA from the presynaptic neuron. GABA then binds to the GABAA receptor on the postsynaptic neuron. Benzodiazepines bind to an allosteric site on the receptor, enhancing the influx of chloride ions and leading to neuronal hyperpolarization.
Conclusion
1,4-Diazepan-5-one is a fundamentally important heterocyclic scaffold that forms the basis for a wide array of neuroactive pharmaceuticals. Its unique structural features, including a flexible seven-membered ring and multiple sites for chemical modification, have made it a privileged structure in drug discovery. Understanding its molecular structure, physicochemical properties, and the mechanism of action of its derivatives is crucial for the rational design of new and improved therapeutic agents targeting the central nervous system.
References
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- 11. Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzodiazepine - Wikipedia [en.wikipedia.org]
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